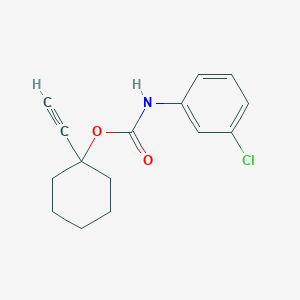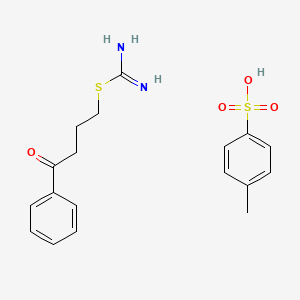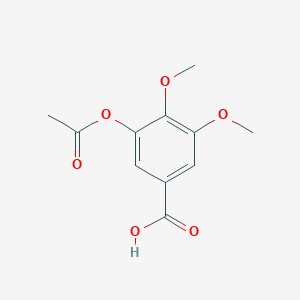![molecular formula C14H20O2 B13999694 2-[2-(Propan-2-yl)phenoxy]oxane CAS No. 112404-80-5](/img/structure/B13999694.png)
2-[2-(Propan-2-yl)phenoxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Propan-2-yl)phenoxy]oxane is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a phenoxy group attached to an oxane ring, with an isopropyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)phenoxy]oxane typically involves the reaction of 2-(Propan-2-yl)phenol with an appropriate oxane derivative. One common method is the Williamson ether synthesis, where 2-(Propan-2-yl)phenol reacts with an oxane halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Propan-2-yl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The oxane ring can be reduced to form corresponding alcohols or ethers.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Propan-2-yl)phenoxy]oxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[2-(Propan-2-yl)phenoxy]oxane involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Flavonoids: These compounds also contain phenoxy groups and exhibit similar chemical reactivity.
Stilbenoids: Characterized by a phenylpropanoid structure, they share some structural features with 2-[2-(Propan-2-yl)phenoxy]oxane.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group and an oxane ring with an isopropyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
112404-80-5 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(2-propan-2-ylphenoxy)oxane |
InChI |
InChI=1S/C14H20O2/c1-11(2)12-7-3-4-8-13(12)16-14-9-5-6-10-15-14/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 |
Clave InChI |
COYWVGVIWOVRBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
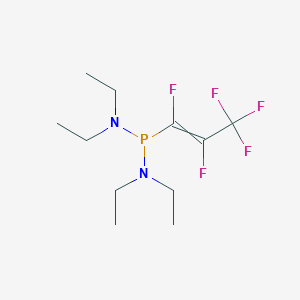
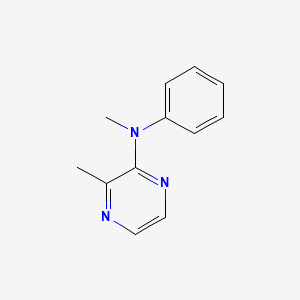

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
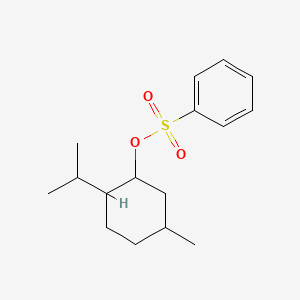
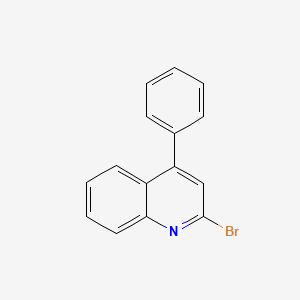
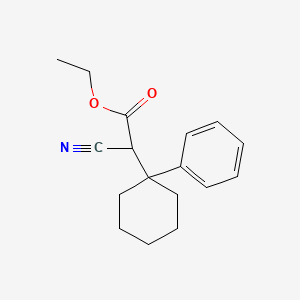
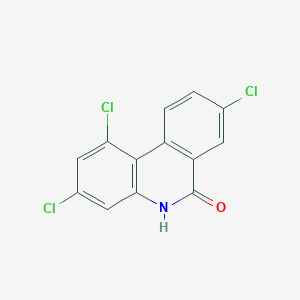
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
